1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-nitro-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-fluoro-2-amino-5-(trifluoromethoxy)benzene.
Oxidation: Formation of different oxidation products depending on the conditions.
Scientific Research Applications
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy enhances its reactivity towards nucleophiles and electrophiles. The compound can participate in various pathways, including nucleophilic aromatic substitution and redox reactions, depending on the reaction conditions .
Comparison with Similar Compounds
1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene: Contains a bromomethyl group instead of a bromine atom.
3-Bromobenzotrifluoride: Lacks the nitro and fluorine groups, making it less reactive in certain reactions.
Uniqueness: 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H2BrF4NO3 |
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Molecular Weight |
303.99 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2BrF4NO3/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
InChI Key |
CXJDULNJRZNWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)OC(F)(F)F |
Origin of Product |
United States |
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